![molecular formula C9H7ClO3S B2496445 3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride CAS No. 1339708-92-7](/img/structure/B2496445.png)
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride
Overview
Description
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride is a chemical compound with potential applications in organic synthesis, material science, and pharmaceutical chemistry. It is part of a broader class of compounds known for their reactivity and versatility in forming complex molecular structures. The compound's interest lies in its unique functional groups, which allow for a variety of chemical reactions and transformations.
Synthesis Analysis
The synthesis of related benzenesulfonyl chloride compounds typically involves the reaction of sulfonamide or sulfonamide derivatives with chlorosulfonic acid, leading to sterically hindered isomeric forms. These processes are characterized by specific crystalline structures and involve intricate reaction mechanisms that include interactions such as hydrogen bonds (L. Rublova et al., 2017).
Molecular Structure Analysis
The molecular and electronic structure of benzenesulfonyl chloride derivatives has been extensively studied, revealing detailed insights into their crystallography and quantum-chemical properties. These studies show how molecular crystals are organized and highlight the importance of hydrogen bonding and electronic structure in determining the compounds' physical and chemical behaviors (L. Rublova et al., 2017).
Chemical Reactions and Properties
Benzenesulfonyl chloride derivatives participate in various chemical reactions, demonstrating a range of reactivities depending on their structural features. For example, they can undergo substitution reactions in aqueous solutions, which are influenced by their stereo-chemical characteristics (L. Rublova et al., 2017). Such reactions are critical for further chemical modifications and applications in synthesis.
Scientific Research Applications
Chemical Space Exploration and Synthesis Applications
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride and related benzenesulfonyl chlorides serve as vital intermediates in the synthesis of diverse chemical structures. For example, polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized as key intermediates in various chemical transformations, including unusual rearrangements to yield a number of privileged scaffolds. These compounds facilitate the exploration of chemical space through solid-phase synthesis, offering routes to a wide array of chemical entities (Fülöpová & Soural, 2015).
Protective Group Chemistry and Selective Deprotection
In another study, propargyloxycarbonyl chloride, a related compound, was used to protect hydroxyl and amino functionalities in amino alcohols and aminophenols. This work highlights the utility of propargylic and related benzenesulfonyl chloride derivatives in protective group chemistry, particularly for orthogonal protection strategies. Such strategies are crucial for the stepwise synthesis of complex molecules, allowing for selective deprotection of functional groups in a controlled manner (Ramesh, Bhat, & Chandrasekaran, 2005).
Advanced Organic Transformations
Benzenesulfonyl chloride derivatives are also key reagents in advanced organic transformations. The palladium-catalyzed desulfitative arylation using (poly)halobenzenesulfonyl chlorides as coupling partners demonstrates the versatility of these reagents in facilitating direct arylation of heteroaromatics. This methodology provides one-step access to (poly)halo-substituted bi(hetero)aryls, showcasing the importance of benzenesulfonyl chlorides in modern synthetic chemistry (Skhiri et al., 2015).
Novel Synthesis Routes
Moreover, benzenesulfonyl chlorides have been employed in the synthesis of new regioisomers in palladium-catalyzed direct arylations of thiophenes. This process highlights the role of benzenesulfonyl chlorides in providing regioselective access to β-arylated thiophenes, further expanding the synthetic utility of these compounds in creating complex organic molecules (Yuan & Doucet, 2014).
properties
IUPAC Name |
3-prop-2-ynoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c1-2-6-13-8-4-3-5-9(7-8)14(10,11)12/h1,3-5,7H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTAKWRETNDIHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride |
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